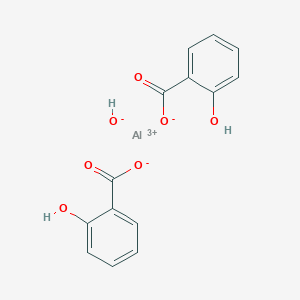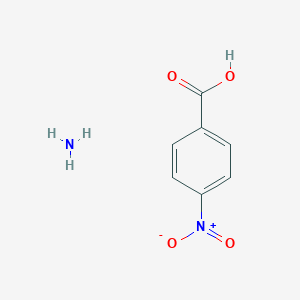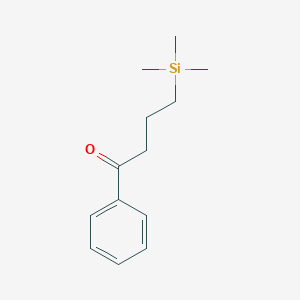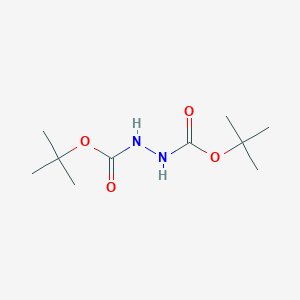
Hydroxyaluminium disalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyaluminium disalicylate, also known as basic aluminium salicylate, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white powder that is insoluble in water and organic solvents, but is soluble in dilute acids and alkalis. Hydroxyaluminium disalicylate has a wide range of potential uses in research, including as a catalyst, as a reagent in chemical reactions, and as a material for drug delivery systems.
Wirkmechanismus
The mechanism of action of hydroxyaluminium disalicylate is not fully understood, but it is believed to involve the formation of a complex between the aluminium ion and the salicylate ion. This complex is thought to act as a Lewis acid catalyst, facilitating the reaction between the reactants.
Biochemische Und Physiologische Effekte
Hydroxyaluminium disalicylate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it has been shown to have some potential effects on the body, including the inhibition of cyclooxygenase enzymes and the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Hydroxyaluminium disalicylate has several advantages for use in lab experiments. It is highly pure and has a high surface area, making it an effective catalyst and reagent. It is also relatively inexpensive and easy to synthesize. However, it has some limitations, including its insolubility in water and organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on hydroxyaluminium disalicylate. One area of interest is the development of new synthesis methods that can produce hydroxyaluminium disalicylate with specific properties, such as a higher surface area or improved solubility. Another area of interest is the use of hydroxyaluminium disalicylate in drug delivery systems, where it could be used to target specific cells or tissues in the body. Finally, there is potential for hydroxyaluminium disalicylate to be used in the development of new materials, such as metal-organic frameworks or nanomaterials.
Synthesemethoden
Hydroxyaluminium disalicylate can be synthesized using a variety of methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. The most common method is precipitation, which involves the reaction of aluminium sulfate and sodium salicylate in the presence of sodium hydroxide. This method produces a white powder that is highly pure and has a high surface area.
Wissenschaftliche Forschungsanwendungen
Hydroxyaluminium disalicylate has a wide range of potential applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, including esters, amides, and ethers. It has also been used as a reagent in chemical reactions, such as the synthesis of metal-organic frameworks and the preparation of nanomaterials.
Eigenschaften
CAS-Nummer |
18921-11-4 |
|---|---|
Produktname |
Hydroxyaluminium disalicylate |
Molekularformel |
C14H11AlO7 |
Molekulargewicht |
318.21 g/mol |
IUPAC-Name |
aluminum;2-carboxyphenolate;hydroxide |
InChI |
InChI=1S/2C7H6O3.Al.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;1H2/q;;+3;/p-3 |
InChI-Schlüssel |
KFTNJALKRJCBGB-UHFFFAOYSA-K |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[OH-].[Al+3] |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[OH-].[Al+3] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[OH-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)